molecular formula C13H13BrClNO2 B580566 N-Boc-3-bromo-6-chloroindole CAS No. 1246471-36-2

N-Boc-3-bromo-6-chloroindole

Cat. No.: B580566
CAS No.: 1246471-36-2
M. Wt: 330.606
InChI Key: BZZPVBVOSNRGHB-UHFFFAOYSA-N
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Description

N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 6-position on the indole ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-chloroindole typically involves the following steps:

    Bromination: The starting material, 6-chloroindole, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Protection: The resulting 3-bromo-6-chloroindole is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-bromo-6-chloroindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.

    Deprotected Indole: Removal of the Boc group yields 3-bromo-6-chloroindole.

Scientific Research Applications

N-Boc-3-bromo-6-chloroindole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.

    Industry: It is utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-6-chloroindole is primarily related to its role as an intermediate in chemical synthesis. The presence of the bromine and chlorine atoms allows for selective functionalization, enabling the synthesis of compounds with specific biological activities. The Boc group provides protection during reactions, which can be removed when necessary to expose the reactive amine group.

Comparison with Similar Compounds

    N-Boc-3-bromoindole: Lacks the chlorine atom at the 6-position.

    N-Boc-6-chloroindole: Lacks the bromine atom at the 3-position.

    3-bromo-6-chloroindole: Lacks the Boc protecting group.

Uniqueness: N-Boc-3-bromo-6-chloroindole is unique due to the combination of the bromine and chlorine atoms on the indole ring and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the ability to introduce various functional groups selectively.

Properties

IUPAC Name

tert-butyl 3-bromo-6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZPVBVOSNRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191235
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-36-2
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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